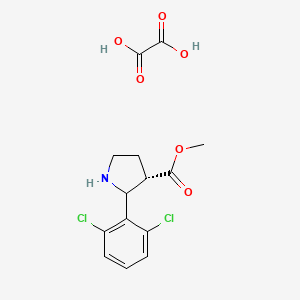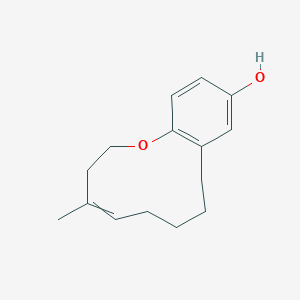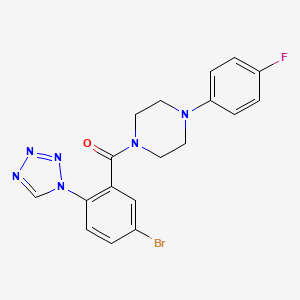![molecular formula C13H17ClN2 B12636370 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 920531-57-3](/img/structure/B12636370.png)
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a 2-chlorophenyl group attached to an ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the diazabicycloheptane core or the chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, strong bases for epimerization, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of complex molecules and as a ligand in catalytic reactions.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a 4-chlorophenyl group instead of a 2-chlorophenyl group.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound with an oxygen atom in the bicyclic core.
Uniqueness
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane is unique due to the specific positioning of the chlorophenyl group and the ethyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
920531-57-3 |
|---|---|
分子式 |
C13H17ClN2 |
分子量 |
236.74 g/mol |
IUPAC 名称 |
2-[1-(2-chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3 |
InChI 键 |
QTEJWFVPNRLGMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1Cl)N2CC3CC2CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)



